Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride
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Overview
Description
Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO4 It is a derivative of benzoic acid and contains an oxolane ring, which is a five-membered ether ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-amino-5-hydroxybenzoate and oxolane-3-ol.
Reaction Conditions: The hydroxyl group of methyl 2-amino-5-hydroxybenzoate is first protected using a suitable protecting group. The protected intermediate is then reacted with oxolane-3-ol under basic conditions to form the oxolane ether linkage.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction of the amino group would yield amine derivatives.
Scientific Research Applications
Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-hydroxybenzoate: A precursor in the synthesis of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride.
Oxolane-3-ol: Another precursor used in the synthesis.
Methyl 2-amino-5-(oxolan-2-yloxy)benzoate: A similar compound with a different oxolane ring position.
Uniqueness
This compound is unique due to the specific position of the oxolane ring and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-5-(oxolan-3-yloxy)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-15-12(14)10-6-8(2-3-11(10)13)17-9-4-5-16-7-9;/h2-3,6,9H,4-5,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAWCNPOFHDTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2CCOC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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